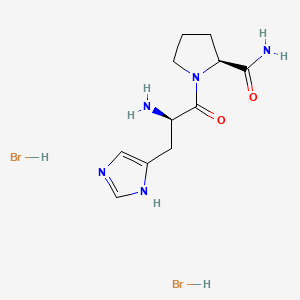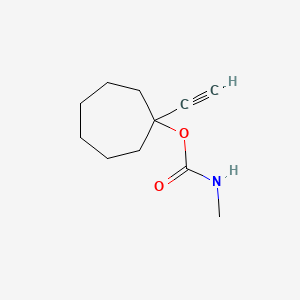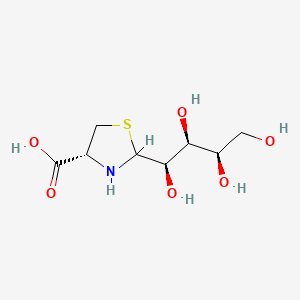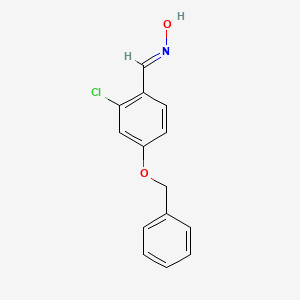
4-Bromo-1,2-difluorocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-difluorocyclopentane is an organic compound with the molecular formula C5H7BrF2 It is a cyclopentane derivative where the hydrogen atoms at positions 1 and 2 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-difluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the bromination of 1,2-difluorocyclopentane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,2-difluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1,2-difluorocyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding cyclopentanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, RONa) in polar solvents like ethanol or water.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products:
Substitution: 1,2-difluorocyclopentanol, 1,2-difluorocyclopentylamine.
Reduction: 1,2-difluorocyclopentane.
Oxidation: 4-bromo-1,2-difluorocyclopentanone.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-difluorocyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-difluorocyclopentane involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor or modulator of certain enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,2-difluorocyclopentane
- 1,2-Dibromo-1,2-difluorocyclopentane
- 1,2-Difluorocyclopentane
Comparison: 4-Bromo-1,2-difluorocyclopentane is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical reactivity and physical properties. Compared to 1-Bromo-2,2-difluorocyclopentane, the presence of two fluorine atoms in adjacent positions can lead to different stereochemical outcomes and reactivity patterns. Similarly, the compound’s properties differ from those of 1,2-dibromo-1,2-difluorocyclopentane due to the presence of only one bromine atom .
Eigenschaften
Molekularformel |
C5H7BrF2 |
|---|---|
Molekulargewicht |
185.01 g/mol |
IUPAC-Name |
4-bromo-1,2-difluorocyclopentane |
InChI |
InChI=1S/C5H7BrF2/c6-3-1-4(7)5(8)2-3/h3-5H,1-2H2 |
InChI-Schlüssel |
VOSHTBQWUAIENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)








